H-Gln-Ser-Tyr-Pro-OH
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Overview
Description
H-Gln-Ser-Tyr-Pro-OH is a tetrapeptide composed of the amino acids glutamine, serine, tyrosine, and proline Peptides like this compound are short chains of amino acids linked by peptide bonds and play crucial roles in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Gln-Ser-Tyr-Pro-OH typically involves solid-phase peptide synthesis (SPPS), a widely used method for assembling peptides. The process begins with the attachment of the C-terminal amino acid (proline) to a solid resin. The peptide chain is then elongated by sequentially adding protected amino acids (glutamine, serine, and tyrosine) in a specific order. Each amino acid addition involves the following steps:
Deprotection: Removal of the protecting group from the amino acid attached to the resin.
Coupling: Activation and attachment of the next protected amino acid to the growing peptide chain.
Cleavage: Final removal of the peptide from the resin and deprotection of side chains.
Common reagents used in SPPS include Fmoc (9-fluorenylmethyloxycarbonyl) for protecting the amino group and various coupling agents like HBTU (O-benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) for facilitating peptide bond formation .
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple peptide syntheses simultaneously, increasing efficiency and reducing human error. Additionally, large-scale production may involve purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
H-Gln-Ser-Tyr-Pro-OH can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidized products.
Reduction: Reduction reactions can target disulfide bonds if present in modified versions of the peptide.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or periodate can oxidize the tyrosine residue.
Reduction: Reducing agents such as dithiothreitol (DTT) can be used to break disulfide bonds.
Substitution: Various chemical reagents can introduce modifications, such as acylation or phosphorylation, to specific amino acid residues.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while acylation can introduce acyl groups to the peptide .
Scientific Research Applications
H-Gln-Ser-Tyr-Pro-OH has several scientific research applications, including:
Biochemistry: Studying protein-protein interactions and enzyme-substrate relationships.
Medicine: Investigating potential therapeutic uses, such as peptide-based drugs or diagnostic tools.
Biotechnology: Developing biosensors or bioactive materials for various applications.
Pharmacology: Exploring the peptide’s effects on cellular pathways and its potential as a drug candidate.
Mechanism of Action
The mechanism of action of H-Gln-Ser-Tyr-Pro-OH involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, the tyrosine residue can undergo phosphorylation, affecting signal transduction pathways. Additionally, the peptide’s structure allows it to interact with other proteins, influencing various biological processes .
Comparison with Similar Compounds
H-Gln-Ser-Tyr-Pro-OH can be compared to other peptides with similar sequences or functions. Some similar compounds include:
H-Gln-Ser-Tyr-Pro-Ile-Val-OH: A heptapeptide with additional amino acids, used as a substrate by HIV-1 protease.
Semaglutide: A glucagon-like peptide-1 (GLP-1) receptor agonist used in diabetes treatment.
The uniqueness of this compound lies in its specific sequence and the resulting biological activities, which can differ significantly from those of other peptides.
Properties
CAS No. |
496068-46-3 |
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Molecular Formula |
C22H31N5O8 |
Molecular Weight |
493.5 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C22H31N5O8/c23-14(7-8-18(24)30)19(31)26-16(11-28)20(32)25-15(10-12-3-5-13(29)6-4-12)21(33)27-9-1-2-17(27)22(34)35/h3-6,14-17,28-29H,1-2,7-11,23H2,(H2,24,30)(H,25,32)(H,26,31)(H,34,35)/t14-,15-,16-,17-/m0/s1 |
InChI Key |
YGNWSWZTRBKGHP-QAETUUGQSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)N)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CCC(=O)N)N)C(=O)O |
Origin of Product |
United States |
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